PTP1B-IN-3 diammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

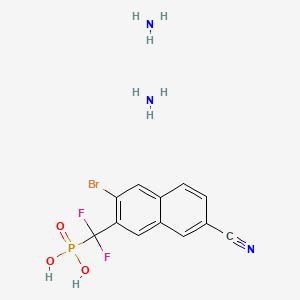

azane;[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF2NO3P.2H3N/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19;;/h1-5H,(H2,17,18,19);2*1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKOXAMRGUYZIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br.N.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2N3O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PTP1B-IN-3 Diammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. PTP1B-IN-3 diammonium is a potent, orally bioavailable small molecule inhibitor of PTP1B. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, effects on cellular signaling, and in vivo efficacy. Detailed experimental protocols and visual representations of the underlying pathways are provided to support further research and development.

Introduction to PTP1B and Its Inhibition

Protein tyrosine phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes. The level of tyrosine phosphorylation is tightly controlled by the opposing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). PTP1B, a non-receptor tyrosine phosphatase, is a key player in this regulatory network. It is primarily localized to the cytoplasmic face of the endoplasmic reticulum.

PTP1B attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its substrates, such as Insulin Receptor Substrate-1 (IRS-1).[1][2] Similarly, it negatively regulates the leptin signaling pathway by dephosphorylating Janus Kinase 2 (JAK2).[3][4][5] Given its role in dampening these crucial metabolic signals, inhibition of PTP1B has emerged as a promising strategy for the treatment of insulin resistance and obesity. Furthermore, PTP1B has been implicated in the progression of certain cancers, expanding its relevance as a therapeutic target.

This compound, also referred to as compound 3g in some literature, is a potent inhibitor of PTP1B. It is a derivative of cyano bromo naphthalene phosphonic acid. This guide will delve into the specifics of its mechanism of action.

Biochemical and Pharmacokinetic Profile of this compound

This compound has been characterized as a potent inhibitor of PTP1B. The following tables summarize its key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) |

| PTP1B | 120 |

| TCPTP | 120 |

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and inhibition of both is a feature of this class of compounds.

Table 2: In Vivo Pharmacokinetics in Diet-Induced Obese (DIO) Mice

| Parameter | Value |

| Oral Bioavailability (F) | 24% |

| Clearance (CL) | 0.71 mL/kg/min |

| Elimination Half-life (t1/2) | 6 hours |

Table 3: In Vivo Efficacy of PTP1B-IN-3 (Compound 3g)

| Animal Model | Dosing | Outcome |

| Diet-Induced Obese (DIO) Mice | 1, 3, and 10 mg/kg (oral) | Dose-dependent inhibition of glucose excursion (60%, 80%, and 100% respectively) with an estimated ED50 of 0.8 mg/kg. |

| NDL2 Ptpn1+/+ Transgenic Mice (Breast Cancer Model) | 30 mg/kg for 21 days (oral) | Significant delay in tumor onset, extending median tumor-free days from 28 to 75.[6] |

Core Mechanism of Action: Enhancement of Key Signaling Pathways

The primary mechanism of action of this compound is the potentiation of signaling pathways that are negatively regulated by PTP1B. By inhibiting PTP1B's phosphatase activity, PTP1B-IN-3 prevents the dephosphorylation of key signaling molecules, leading to their sustained activation.

Insulin Signaling Pathway

In the context of insulin signaling, PTP1B-IN-3 enhances insulin sensitivity. Upon insulin binding to its receptor, the receptor autophosphorylates on tyrosine residues, initiating a cascade that leads to glucose uptake and utilization. PTP1B normally dampens this signal by dephosphorylating the insulin receptor and IRS-1. Inhibition of PTP1B by PTP1B-IN-3 leads to a sustained phosphorylation state of these key proteins, thereby amplifying the insulin signal.

Caption: PTP1B-IN-3 enhances insulin signaling.

Leptin and JAK/STAT Signaling Pathway

Leptin, a hormone crucial for appetite regulation and energy expenditure, signals through the leptin receptor, leading to the activation of the JAK/STAT pathway. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3][4][5] By inhibiting PTP1B, PTP1B-IN-3 promotes the phosphorylation and activation of JAK2 and downstream STAT3, leading to enhanced leptin sensitivity. This mechanism is also relevant to its anti-cancer effects, as the JAK/STAT pathway is often dysregulated in malignancies.

Caption: PTP1B-IN-3 enhances leptin/JAK-STAT signaling.

Experimental Protocols

In Vitro PTP1B Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PTP1B using a colorimetric substrate.

-

Materials:

-

Recombinant human PTP1B

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of various concentrations of this compound to the wells.

-

Add 20 µL of recombinant PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of pNPP solution.

-

Immediately measure the absorbance at 405 nm at 1-minute intervals for 20 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Assay for Insulin Receptor Phosphorylation

This protocol outlines a method to assess the effect of PTP1B-IN-3 on insulin-stimulated IR phosphorylation in a cell-based assay.

-

Materials:

-

CHO cells overexpressing the human insulin receptor (CHO/hIR) or other suitable cell line

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Serum-free medium

-

This compound

-

Human insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-IR (Tyr1150/1151), anti-total IR

-

Western blotting reagents and equipment

-

-

Procedure:

-

Plate CHO/hIR cells and grow to 80-90% confluency.

-

Serum-starve the cells for 12-16 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 10 nM human insulin for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-IR and anti-total IR antibodies.

-

Detect the signals using an appropriate secondary antibody and chemiluminescence.

-

Quantify the band intensities and normalize the phospho-IR signal to the total IR signal.

-

Caption: Workflow for cellular phosphorylation assay.

Conclusion

This compound is a potent dual inhibitor of PTP1B and TCPTP with promising antidiabetic and anticancer properties, supported by its favorable in vivo pharmacokinetic profile in preclinical models. Its mechanism of action is centered on the inhibition of PTP1B, which leads to the enhanced and sustained signaling of key pathways, including the insulin and leptin/JAK-STAT pathways. The provided experimental protocols offer a foundation for further investigation into the therapeutic potential of this and similar PTP1B inhibitors. The continued development of selective and orally bioavailable PTP1B inhibitors like PTP1B-IN-3 holds significant promise for addressing metabolic diseases and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. A Variation in 3′ UTR of hPTP1B Increases Specific Gene Expression and Associates with Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein tyrosine phosphatase 1B negatively regulates leptin signaling in a hypothalamic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PTP1B-IN-3 Diammonium: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a compelling therapeutic target for a range of diseases, including type 2 diabetes, obesity, and certain cancers. PTP1B-IN-3 diammonium is a potent, orally active, and selective allosteric inhibitor of PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). This technical guide provides an in-depth overview of the biological targets and associated pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.

II. Core Biological Targets and Mechanism of Action

The primary biological targets of this compound are Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP) . It exhibits potent inhibitory activity against both enzymes.

The mechanism of inhibition is allosteric , meaning this compound binds to a site on the enzyme distinct from the active site. This binding induces a conformational change in the PTP1B enzyme, which ultimately prevents the catalytic loop from adopting its active conformation, thereby inhibiting its phosphatase activity. This allosteric inhibition is a promising strategy for achieving selectivity against PTP1B over other highly homologous protein tyrosine phosphatases.

Molecular dynamics simulations suggest that the binding of allosteric inhibitors with a similar benzofuran sulfonamide scaffold to PTP1B disrupts the interaction between key structural elements, including helices α3, α6, and α7. This disruption prevents the proper positioning of the WPD loop, which is essential for catalysis, locking the enzyme in an inactive state[1][2][3].

III. Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Target | Value | Species | Assay Conditions | Reference |

| IC50 | PTP1B | 120 nM | Human | --- | [1] |

| IC50 | TCPTP | 120 nM | Human | --- | [1] |

| ED50 | PTP1B | 0.8 mg/kg | Mouse (Diet-Induced Obese) | Oral administration 2 hours before oral glucose challenge. | [1] |

| Oral Bioavailability (F) | --- | 24% | Mouse (Diet-Induced Obese) | --- | [1] |

| Clearance (CL) | --- | 0.71 mL/kg/min | Mouse (Diet-Induced Obese) | --- | [1] |

| Elimination Half-life (t1/2) | --- | 6 h | Mouse (Diet-Induced Obese) | --- | [1] |

IV. Signaling Pathways

PTP1B is a key negative regulator of the insulin and leptin signaling pathways . By inhibiting PTP1B, this compound can enhance the signaling cascades downstream of the insulin and leptin receptors, leading to its antidiabetic and anti-obesity effects.

A. Insulin Signaling Pathway

PTP1B dephosphorylates the insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the insulin signal. Inhibition of PTP1B by this compound leads to sustained phosphorylation of the IR and IRS-1, promoting downstream signaling through the PI3K/Akt pathway, which ultimately results in increased glucose uptake and improved insulin sensitivity.

References

- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) [jove.com]

- 3. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]

PTP1B-IN-3 Diammonium: A Technical Guide to a Dual PTP1B/TCPTP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases. Among these, Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP) have emerged as key negative regulators in critical cellular processes. PTP1B is a major regulator of insulin and leptin signaling, making it a prime target for the treatment of type 2 diabetes and obesity. TCPTP, a closely related homolog of PTP1B, also plays a significant role in insulin signaling and is a crucial regulator of the JAK-STAT signaling pathway, which is central to immune responses and cell growth.

The structural similarity between PTP1B and TCPTP has made the development of selective inhibitors challenging. However, the dual inhibition of both phosphatases is increasingly recognized as a promising therapeutic strategy, particularly in oncology and metabolic diseases. PTP1B-IN-3 diammonium has been identified as a potent, orally active dual inhibitor of both PTP1B and TCPTP, exhibiting balanced activity against both enzymes. This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data

This compound demonstrates potent and equitable inhibition of both PTP1B and TCPTP. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme | IC50 (nM) |

| PTP1B | 120 |

| TCPTP | 120 |

Signaling Pathways Modulated by Dual PTP1B/TCPTP Inhibition

The dual inhibition of PTP1B and TCPTP by this compound is expected to potentiate signaling through multiple key pathways by preventing the dephosphorylation of key signaling molecules.

Insulin and Leptin Signaling

PTP1B is a primary negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. TCPTP also contributes to the attenuation of insulin signaling. By inhibiting both PTP1B and TCPTP, this compound is expected to enhance and prolong the phosphorylation of these receptors and their downstream effectors, thereby increasing insulin and leptin sensitivity.

JAK-STAT Signaling

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression changes that control immunity, cell proliferation, and apoptosis. Both PTP1B and TCPTP are known to dephosphorylate and inactivate components of the JAK-STAT pathway, including JAKs and STATs. Inhibition of both phosphatases by this compound can therefore lead to a sustained activation of this pathway, which can be beneficial in immunotherapies.

Experimental Protocols

The following are generalized protocols for the biochemical and cellular characterization of this compound, based on standard methodologies for PTP inhibitors.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of an inhibitor against PTP1B and TCPTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

-

Recombinant human PTP1B and TCPTP

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

This compound stock solution (e.g., in DMSO)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Stop Solution: 1 M NaOH or KOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed amount of PTP1B or TCPTP enzyme to each well.

-

Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the phosphatase reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Insulin Signaling

This protocol outlines a method to assess the effect of this compound on insulin-stimulated phosphorylation of key signaling proteins in a cell-based model.

Materials:

-

A suitable cell line (e.g., HepG2, HEK293 with insulin receptor expression)

-

Cell culture medium and supplements

-

This compound

-

Insulin

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

Procedure:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for several hours to reduce basal phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with insulin for a short period (e.g., 10-15 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Perform Western blot analysis to detect the phosphorylation status of the insulin receptor, Akt, and other relevant signaling proteins.

-

Quantify the band intensities to determine the fold-change in phosphorylation in the presence of the inhibitor compared to the vehicle control.

Conclusion

This compound represents a valuable research tool and a potential therapeutic candidate due to its potent and balanced dual inhibition of PTP1B and TCPTP. Its ability to modulate key signaling pathways, including insulin, leptin, and JAK-STAT, underscores its potential in treating a range of diseases from metabolic disorders to cancer. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers to further investigate the mechanism of action and therapeutic potential of this promising dual inhibitor.

PTP1B-IN-3 Diammonium: A Technical Guide to its Role in Insulin and Leptin Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways. Its inhibition presents a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides an in-depth overview of the role of PTP1B in these pathways and the effects of its inhibition, with a specific focus on the potent inhibitor PTP1B-IN-3 diammonium. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades and experimental workflows.

Introduction to PTP1B in Metabolic Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key signaling pathways initiated by insulin and leptin.[1][2] By dephosphorylating activated receptors and their downstream substrates, PTP1B attenuates the signal, leading to decreased cellular responses.[3] Elevated expression or activity of PTP1B is associated with insulin and leptin resistance, making it a validated therapeutic target for metabolic diseases.[2]

Insulin Signaling: In the insulin signaling cascade, PTP1B directly dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1).[4][5] This action dampens the downstream signaling through the PI3K/Akt pathway, which is responsible for glucose uptake and metabolism.

Leptin Signaling: Similarly, in the leptin signaling pathway, PTP1B negatively regulates the Janus kinase 2 (JAK2), a key component of the leptin receptor complex.[6][7] By dephosphorylating JAK2 and the downstream transcription factor STAT3, PTP1B curtails the anorexigenic and energy expenditure-promoting effects of leptin.[6][8]

This compound: A Potent Inhibitor

This compound is a potent and orally active inhibitor of PTP1B. It has demonstrated significant potential in preclinical studies for the treatment of diabetes and has also been investigated for its anticancer properties.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Parent Compound | PTP1B-IN-3 |

| Molecular Formula (Parent) | C12H7BrF2NO3P |

| CAS Number (Parent) | 809272-64-8 |

Quantitative Data

The following table summarizes the key in vitro and in vivo quantitative data for PTP1B-IN-3.

| Parameter | Value | Species/Model | Reference |

| IC50 (PTP1B) | 120 nM | In vitro | |

| IC50 (TCPTP) | 120 nM | In vitro | |

| ED50 (Oral Glucose Challenge) | 0.8 mg/kg | Diet-Induced Obese (DIO) mice | |

| Oral Bioavailability (F) | 24% | DIO mice | |

| Elimination Half-life (t1/2) | 6 hours | DIO mice |

Signaling Pathways

The following diagrams illustrate the central role of PTP1B in insulin and leptin signaling and the mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of PTP1B inhibitors. The following sections provide representative methodologies for key in vitro and in vivo assays.

In Vitro PTP1B Enzymatic Assay

This protocol describes a common method for measuring PTP1B activity using a colorimetric substrate.

Objective: To determine the IC50 of this compound against recombinant human PTP1B.

Materials:

-

Recombinant human PTP1B (catalytic domain)

-

PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT)

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in PTP1B Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 80 µL of PTP1B Assay Buffer containing a fixed concentration of recombinant PTP1B to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of pNPP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Insulin Signaling

This protocol outlines the steps to assess the effect of this compound on insulin-stimulated phosphorylation of key signaling proteins in a cell-based assay.

Objective: To evaluate the effect of this compound on the phosphorylation of IR, IRS-1, and Akt in response to insulin stimulation.

Materials:

-

Cell line (e.g., HepG2, 3T3-L1 adipocytes)

-

Cell culture medium and supplements

-

This compound

-

Insulin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-IR, anti-IR, anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a potent inhibitor of PTP1B that enhances both insulin and leptin signaling by preventing the dephosphorylation of key signaling intermediates. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on PTP1B as a therapeutic target. The detailed methodologies and visual representations of the signaling pathways offer a solid foundation for further investigation into the therapeutic potential of PTP1B inhibitors.

References

- 1. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GNF362|1003019-41-7|GNF362|Phosphatase [med-life.cn]

- 4. content.abcam.com [content.abcam.com]

- 5. PTP1B-IN-3 | Phosphatase | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Oral Bioavailability and In Vivo Efficacy of PTP1B-IN-3

This technical guide provides a comprehensive overview of the oral bioavailability and in vivo efficacy of PTP1B-IN-3, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases and cancer.

Introduction to PTP1B-IN-3

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] PTP1B-IN-3 has emerged as a significant small molecule inhibitor in preclinical studies, demonstrating both anti-diabetic and anti-cancer properties.[4][5]

Chemical Properties of PTP1B-IN-3:

| Property | Value |

| Molecular Formula | C₁₂H₇BrF₂NO₃P[4] |

| Molecular Weight | 362.06 g/mol [4] |

| CAS Number | 809272-64-8[5] |

| Synonyms | [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid[4] |

In Vitro Potency

PTP1B-IN-3 is a potent inhibitor of PTP1B with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Notably, it also exhibits inhibitory activity against T-cell protein tyrosine phosphatase (TCPTP), a closely related phosphatase.[4][5]

| Target | IC50 |

| PTP1B | 120 nM[4][5] |

| TCPTP | 120 nM[4][5] |

Oral Bioavailability

A significant challenge in the development of PTP1B inhibitors has been achieving good oral bioavailability.[1] PTP1B-IN-3 has demonstrated oral activity in preclinical animal models.[4]

| Species | Oral Bioavailability (F) | Clearance (CL) | Elimination Half-life (t1/2) |

| Mice (diet-induced obese) | 24%[4][6] | 0.71 mL/kg/min[4][6] | 6 h[4][6] |

| Rats | 4%[4][6] | - | - |

| Squirrel Monkeys | 2%[4][6] | - | - |

Despite lower bioavailability in higher species, effective systemic exposures have been achieved with oral dosing.[4][6]

In Vivo Efficacy

Anti-Diabetic Effects

In diet-induced obese (DIO) mice, oral administration of PTP1B-IN-3 demonstrated a dose-dependent inhibition of glucose excursion during an oral glucose tolerance test.[4][6]

| Oral Dose | Inhibition of Glucose Excursion |

| 1 mg/kg | 60%[4][6] |

| 3 mg/kg | 80%[4][6] |

| 10 mg/kg | 100%[4][6] |

The estimated median effective dose (ED50) for this effect was 0.8 mg/kg when administered 2 hours before the glucose challenge.[4][6]

Anti-Cancer Effects

In a transgenic mouse model of breast cancer (NDL2 Ptpn1+/+), PTP1B-IN-3 showed a significant delay in tumor onset.[4]

| Treatment | Median Tumor-Free Days (T50) |

| Vehicle | 28 days[4] |

| PTP1B-IN-3 (30 mg/kg, oral, daily for 21 days) | 75 days[4] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following methodologies were employed in the characterization of PTP1B-IN-3's oral bioavailability and in vivo efficacy.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of PTP1B-IN-3 against PTP1B and TCPTP was likely determined using a biochemical assay. A common method involves incubating the recombinant enzyme with a synthetic phosphopeptide substrate in the presence of varying concentrations of the inhibitor. The amount of phosphate released is then quantified, typically using a colorimetric method, to determine the IC50 value.

Pharmacokinetic Studies

To determine oral bioavailability, PTP1B-IN-3 was administered to different animal species (mice, rats, squirrel monkeys) via both intravenous (IV) and oral (PO) routes.[4][6] Blood samples were collected at various time points post-administration, and the plasma concentrations of the compound were measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The oral bioavailability (F) was calculated as the ratio of the area under the plasma concentration-time curve (AUC) for oral administration to the AUC for intravenous administration, adjusted for the dose.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

-

Animal Model: Male C57BL/6 mice were fed a high-fat diet for an extended period to induce obesity and insulin resistance.

-

Treatment: PTP1B-IN-3 was administered orally at doses of 1, 3, and 10 mg/kg.[4][6]

-

Oral Glucose Tolerance Test (OGTT): Two hours after compound administration, a bolus of glucose was given orally to the mice.[4][6] Blood glucose levels were measured at different time points to assess glucose excursion.

In Vivo Efficacy in a Transgenic Mouse Cancer Model

-

Animal Model: NDL2 Ptpn1+/+ transgenic mice, which are predisposed to develop mammary tumors.[4]

-

Treatment: PTP1B-IN-3 was administered orally at a dose of 30 mg/kg daily for 21 days.[4]

-

Efficacy Endpoint: The primary endpoint was the time to tumor onset, with the median tumor-free days (T50) being the key metric.[4]

Signaling Pathways and Experimental Workflow

PTP1B Signaling Pathway in Insulin and Leptin Action

The following diagram illustrates the central role of PTP1B in negatively regulating insulin and leptin signaling, which is the mechanism of action for PTP1B-IN-3.

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of an oral PTP1B inhibitor like PTP1B-IN-3 in a diet-induced obesity model.

References

- 1. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTP1B inhibitors(Abbott Laboratories) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Structural and Functional Analysis of PTP1B-IN-3 Diammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for metabolic diseases and oncology. This technical guide provides a comprehensive structural and functional analysis of PTP1B-IN-3 diammonium, a potent, orally active inhibitor of PTP1B. This document outlines the inhibitor's biochemical activity, pharmacokinetic profile, and the experimental methodologies crucial for its evaluation. Included are detailed data tables for quantitative analysis and visual diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and potential applications in drug discovery and development.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B acts as a key negative regulator in glucose homeostasis and energy balance. Consequently, inhibition of PTP1B is a promising strategy for the treatment of type 2 diabetes, obesity, and certain cancers.

This compound has been identified as a potent inhibitor of PTP1B. This guide serves to consolidate the available structural and functional data on this compound, providing a valuable resource for researchers in the field.

Structural and Physicochemical Properties

While the precise chemical structure of this compound (CAS: 2702673-78-5) is not publicly available in the form of a 2D or 3D structure file, its related free form, PTP1B-IN-3 (CAS: 809272-64-8), is characterized by the molecular formula C₁₂H₇BrF₂NO₃P and a molecular weight of 362.06 g/mol .[1] The "diammonium" salt form suggests the presence of two ammonium counter-ions, which would alter the overall molecular weight and solubility properties. The lack of a publicly available detailed structure prevents a more in-depth computational structural analysis at this time.

Functional Analysis: In Vitro and In Vivo Activity

This compound is a potent inhibitor of both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP), exhibiting a half-maximal inhibitory concentration (IC50) of 120 nM for both enzymes.[2][3][4] This lack of selectivity between PTP1B and TCPTP is an important consideration for its therapeutic application, as TCPTP is involved in various cellular processes, and its inhibition could lead to off-target effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for PTP1B-IN-3 and its diammonium salt.

Table 1: In Vitro Potency

| Compound | Target | IC50 (nM) |

| This compound | PTP1B | 120 |

| This compound | TCPTP | 120 |

Table 2: In Vivo Pharmacokinetic Parameters of PTP1B-IN-3 (Compound 3g) in Diet-Induced Obese (DIO) Mice

| Parameter | Value | Units |

| Oral Bioavailability (F) | 24 | % |

| Clearance (CL) | 0.71 | mL/kg/min |

| Elimination Half-life (t₁/₂) | 6 | hours |

Table 3: In Vivo Efficacy of PTP1B-IN-3 (Compound 3g) in DIO Mice

| Oral Dose (mg/kg) | Glucose Excursion Inhibition (%) |

| 1 | 60 |

| 3 | 80 |

| 10 | 100 |

| Estimated ED₅₀ | 0.8 |

Data from a study where the compound was administered orally 2 hours before an oral glucose challenge.[1][5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of PTP1B inhibitors, based on common methodologies in the field.

PTP1B Inhibition Assay (In Vitro)

This assay determines the in vitro potency of an inhibitor against the PTP1B enzyme.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant PTP1B enzyme to each well.

-

Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate, pNPP.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pharmacokinetic Study in Mice (In Vivo)

This protocol outlines a typical procedure to determine the pharmacokinetic profile of a compound in a mouse model.

Animal Model:

-

Diet-induced obese (DIO) mice are a relevant model for studying metabolic diseases.

Procedure:

-

Administer PTP1B-IN-3 (formulated for oral delivery) to a cohort of DIO mice at a specific dose.

-

At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from the mice.

-

Process the blood samples to separate the plasma.

-

Extract the compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of PTP1B-IN-3 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Plot the plasma concentration of the compound versus time.

-

Use pharmacokinetic modeling software to calculate key parameters such as oral bioavailability (F), clearance (CL), and elimination half-life (t₁/₂).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

PTP1B in Insulin Signaling Pathway

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow for IC50 Determination

References

PTP1B-IN-3 Diammonium: A Technical Guide for Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, including those of insulin and leptin. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides an in-depth overview of PTP1B-IN-3 diammonium, a potent, orally active inhibitor of PTP1B. This document details its mechanism of action, presents its physicochemical and in vitro activity data, and provides comprehensive experimental protocols for its use in both in vitro and in vivo research settings. The included signaling pathway diagrams and experimental workflows are designed to facilitate a deeper understanding and practical application of this compound in the study of metabolic diseases.

Introduction to PTP1B in Metabolic Regulation

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the attenuation of insulin and leptin signaling.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS-1/2), PTP1B dampens the downstream signaling cascade that promotes glucose uptake and utilization.[2][3] Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key mediator of leptin's effects on satiety and energy expenditure.[1][4] Elevated expression and activity of PTP1B have been observed in insulin-resistant states, making it a compelling target for therapeutic intervention in metabolic syndrome.[5] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, thereby offering a potential treatment for type 2 diabetes and obesity.[6]

This compound: An Overview

This compound is a potent and orally bioavailable small molecule inhibitor of PTP1B. Its diammonium salt form enhances its solubility and suitability for in vivo studies. The compound has demonstrated efficacy in preclinical models of metabolic disorders, making it a valuable tool for researchers in this field.

Physicochemical Properties

| Property | Value |

| CAS Number | 2702673-78-5 |

| Molecular Formula | C₁₂H₁₅BrF₂N₃O₃P |

| Molecular Weight | 398.14 g/mol |

| Solubility | Soluble in DMSO |

In Vitro Activity

| Parameter | Value |

| IC₅₀ (PTP1B) | 120 nM |

| IC₅₀ (TCPTP) | 120 nM |

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase to PTP1B.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the catalytic activity of PTP1B. This inhibition leads to the potentiation of insulin and leptin signaling pathways.

Insulin Signaling Pathway

Leptin Signaling Pathway

Experimental Protocols

In Vitro PTP1B Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Recombinant human PTP1B enzyme

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer to achieve the desired final concentrations.

-

In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Add 80 µL of the PTP1B enzyme solution (final concentration ~10-20 nM) to each well and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of pNPP substrate solution (final concentration ~2 mM).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a representative in vivo study to evaluate the effects of this compound on metabolic parameters in a diet-induced obesity mouse model.

Animal Model:

-

Male C57BL/6J mice, 8 weeks of age.

-

Induce obesity by feeding a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks.

-

House mice under a 12-hour light/dark cycle with ad libitum access to food and water.

Experimental Design:

-

After the HFD feeding period, randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly.

-

Perform metabolic tests at baseline and at the end of the treatment period.

4.2.1. Oral Glucose Tolerance Test (OGTT)

-

Fast mice for 6 hours.

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (2 g/kg body weight) via oral gavage.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

Plasma can be collected for insulin measurements.

4.2.2. Insulin Tolerance Test (ITT) [1][5]

-

Fast mice for 4-6 hours.[1]

-

Collect a baseline blood sample (t=0).

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[4]

-

Collect blood samples at 15, 30, and 60 minutes post-injection.[3]

-

Measure blood glucose levels.

4.2.3. Body Composition Analysis

-

Measure fat mass, lean mass, and water content using methods like Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR).[2][7]

4.2.4. Plasma Lipid Analysis

-

Collect terminal blood samples via cardiac puncture into EDTA-coated tubes.

-

Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.[8]

-

Analyze plasma for triglycerides, total cholesterol, HDL, and LDL levels using commercially available kits or by mass spectrometry-based lipidomics.[9]

Data Interpretation and Expected Outcomes

Inhibition of PTP1B with this compound is expected to lead to:

-

In vitro: Dose-dependent inhibition of PTP1B enzymatic activity.

-

In vivo:

-

Reduced body weight gain or weight loss, primarily due to a reduction in fat mass.

-

Improved glucose tolerance, as indicated by a lower area under the curve (AUC) during an OGTT.

-

Enhanced insulin sensitivity, demonstrated by a greater glucose-lowering effect during an ITT.

-

Improvements in plasma lipid profiles, such as reduced triglycerides and cholesterol.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PTP1B in metabolic diseases. Its potency and oral bioavailability make it suitable for a range of in vitro and in vivo studies. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of PTP1B inhibition.

References

- 1. Insulin Tolerance Test in Mouse [protocols.io]

- 2. Evaluation of a quantitative magnetic resonance method for mouse whole body composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 4. mmpc.org [mmpc.org]

- 5. scribd.com [scribd.com]

- 6. Protein tyrosine phosphatase 1B (PTP1B) and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Body Composition Analysis | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]

- 8. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 9. Computational Analysis of Plasma Lipidomics from Mice Fed Standard Chow and Ketogenic Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Cellular Effects of PTP1B-IN-3 Diammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key signaling pathways, making it a prominent therapeutic target for metabolic diseases and oncology. PTP1B-IN-3 diammonium is a potent, orally active small molecule inhibitor of PTP1B. This document provides a technical overview of the initial investigations into the cellular effects of this compound, summarizing its mechanism of action, its impact on cellular signaling, and generalized protocols for its study. While specific quantitative cellular data for this compound is limited in publicly available literature, this guide offers a framework for its investigation based on established methodologies for PTP1B inhibitors.

Introduction to PTP1B and this compound

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and the Janus kinase 2 (JAK2), a key component of the leptin signaling pathway.[1][2] Dysregulation of PTP1B activity has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.

This compound is a potent and orally bioavailable inhibitor of PTP1B, with a reported half-maximal inhibitory concentration (IC50) of 120 nM for both PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP). In vivo studies have demonstrated its potential as an antidiabetic and anticancer agent. In diet-induced obese (DIO) mice, PTP1B-IN-3 (the parent compound of the diammonium salt) exhibited a dose-dependent inhibition of glucose excursion with an estimated half-maximal effective dose (ED50) of 0.8 mg/kg. Furthermore, in a transgenic mouse model of breast cancer, it significantly delayed tumor onset.

Mechanism of Action and Impact on Cellular Signaling

The primary mechanism of action of PTP1B inhibitors, including this compound, is the prevention of dephosphorylation of key signaling proteins. By inhibiting PTP1B, the phosphorylation status of its substrates is maintained, leading to a potentiation and prolongation of downstream signaling.

Insulin Signaling Pathway

In the insulin signaling cascade, PTP1B acts as a key negative regulator. Inhibition of PTP1B by this compound is expected to lead to:

-

Increased Phosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1): This is the initial and most critical step in amplifying the insulin signal.

-

Activation of the PI3K/Akt Pathway: Enhanced IRS-1 phosphorylation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B). This pathway is central to glucose metabolism, promoting the translocation of GLUT4 transporters to the cell membrane and increasing glucose uptake.

-

Activation of the MAPK/ERK Pathway: The insulin signaling cascade also branches to the Ras-Raf-MEK-ERK pathway, which is involved in cell growth and proliferation.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite control and energy expenditure. Inhibition of PTP1B is anticipated to:

-

Increase Phosphorylation of JAK2 and STAT3: Leptin binding to its receptor activates JAK2, which in turn phosphorylates and activates the transcription factor STAT3. PTP1B dephosphorylates JAK2, thus dampening the signal.

-

Promote Gene Transcription: Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in satiety and energy homeostasis.

Quantitative Data Summary

While specific in vitro cellular data for this compound is not extensively detailed in the public domain, the following table summarizes the key enzymatic and in vivo parameters reported for the parent compound.

| Parameter | Value | Species/System | Reference |

| IC50 (PTP1B) | 120 nM | Recombinant Human | |

| IC50 (TCPTP) | 120 nM | Recombinant Human | |

| ED50 (Glucose Lowering) | 0.8 mg/kg | Diet-Induced Obese Mice | |

| Tumor Growth Delay (T50) | 28 to 75 days | NDL2 Ptpn1+/+ Mice |

Experimental Protocols

The following are generalized protocols for investigating the cellular effects of PTP1B inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Insulin-sensitive cell lines such as HepG2 (human hepatoma), C2C12 (mouse myoblasts), or 3T3-L1 (mouse adipocytes) are commonly used.

-

Culture Conditions: Maintain cells in the appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Serum Starvation: Prior to insulin stimulation, cells are typically serum-starved for 4-16 hours in a low-serum or serum-free medium to reduce basal signaling.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1-4 hours) before insulin stimulation. A vehicle control (e.g., DMSO) should be included.

-

Insulin Stimulation: Stimulate cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes) to induce phosphorylation of signaling proteins.

Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-IR, IR, p-Akt, Akt, p-ERK, ERK).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein levels.

Glucose Uptake Assay

-

Cell Preparation: Seed and treat cells as described in section 4.1.

-

Glucose Transport: Following inhibitor treatment and insulin stimulation, wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with a solution containing a labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog, for a defined period.

-

Lysis and Measurement: Wash the cells to remove extracellular labeled glucose. Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Normalization: Normalize the glucose uptake values to the total protein content of each well.

Conclusion

This compound is a promising PTP1B inhibitor with demonstrated in vivo efficacy in models of diabetes and cancer. Its mechanism of action through the potentiation of insulin and leptin signaling pathways provides a strong rationale for its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to conduct detailed in vitro investigations to further elucidate the specific cellular effects of this compound. Further studies are warranted to generate comprehensive quantitative data on its impact on cellular signaling and function, which will be crucial for its continued development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-3 Diammonium in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of PTP1B-IN-3 diammonium, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), in enzymatic assays. This document includes detailed protocols, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways.[1] Its role in downregulating these pathways has made it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers. This compound is a potent, orally active inhibitor of PTP1B, demonstrating significant potential in preclinical studies for its anti-diabetic and anti-cancer effects. Accurate and reproducible enzymatic assays are crucial for characterizing the inhibitory activity of compounds like this compound and for the screening of new potential inhibitors.

Product Information: this compound

| Property | Value | Reference |

| IC50 (PTP1B) | 120 nM | [2] |

| IC50 (TCPTP) | 120 nM | [2] |

| Molecular Formula | C₁₂H₇BrF₂NO₃P (for PTP1B-IN-3) | [3] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [3] |

Note: this compound is the diammonium salt of PTP1B-IN-3. The core inhibitory molecule is PTP1B-IN-3.

PTP1B Signaling Pathway

PTP1B plays a pivotal role in attenuating key cellular signaling cascades. The diagram below illustrates the negative regulatory role of PTP1B in the insulin and leptin signaling pathways.

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

PTP1B Enzymatic Assay Protocol

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on PTP1B. The assay is based on the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP1B, which produces a yellow product, p-nitrophenol, detectable at 405 nm.

Materials and Reagents

-

Recombinant human PTP1B enzyme

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram outlines the key steps in the PTP1B enzymatic assay.

Caption: Workflow for the PTP1B enzymatic inhibition assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the inhibitor in Assay Buffer to the desired concentrations for the assay.

-

Prepare a stock solution of pNPP in Assay Buffer (e.g., 100 mM) and store it in aliquots at -20°C.

-

Dilute the PTP1B enzyme in cold Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of diluted this compound (or DMSO vehicle for control wells) to the appropriate wells.

-

Add 20 µL of diluted PTP1B enzyme to each well, except for the blank wells (add 20 µL of Assay Buffer instead).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPP solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation

The inhibitory activity of this compound and other potential inhibitors should be summarized in a clear and structured table for easy comparison.

| Inhibitor | PTP1B IC50 (nM) | TCPTP IC50 (nM) | Notes |

| This compound | 120 | 120 | Potent dual inhibitor. |

| Suramin (Control) | ~5,500 | - | A known competitive inhibitor of PTP1B. |

| Vanadate (Control) | Varies | - | A general phosphatase inhibitor. |

Logical Relationship of Assay Components

The successful execution of the enzymatic assay relies on the precise interaction and timing of the addition of each component.

Caption: Logical flow of the PTP1B enzymatic inhibition assay.

Conclusion

This document provides a detailed guide for the use of this compound in PTP1B enzymatic assays. By following the outlined protocols and utilizing the provided diagrams, researchers can effectively characterize the inhibitory properties of this compound and screen for novel PTP1B inhibitors. Adherence to these guidelines will ensure the generation of high-quality, reproducible data, contributing to the advancement of drug discovery efforts targeting PTP1B.

References

Application Notes and Protocols for PTP1B-IN-3 Diammonium in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator in both insulin and leptin signaling pathways. Its role in metabolic diseases has made it a significant therapeutic target for type 2 diabetes and obesity. PTP1B-IN-3 diammonium is a potent, orally active inhibitor of PTP1B, demonstrating potential for in vivo applications to study its therapeutic effects. These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse studies with this compound and other PTP1B inhibitors.

PTP1B Signaling Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in regulating key cellular signaling pathways, primarily through the dephosphorylation of tyrosine residues on target proteins. Its inhibitory actions on the insulin and leptin signaling cascades are of particular interest in metabolic research.

PTP1B in Insulin and Leptin Signaling

PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1), which in turn attenuates downstream signals promoting glucose uptake and metabolism.[1] Similarly, in the leptin signaling pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component downstream of the leptin receptor, thereby inhibiting signals related to satiety and energy expenditure.[2]

Caption: PTP1B negatively regulates insulin and leptin signaling.

Quantitative Data on PTP1B Inhibitors in Mouse Models

The following table summarizes data from various studies on PTP1B inhibitors in mouse models, providing a comparative overview of their administration and effects.

| Inhibitor Name | Mouse Model | Dosage | Administration Route | Key Findings |

| This compound | Not Specified | Not Specified | Oral (stated as orally active) | Potent inhibitor of PTP1B and TCPTP (IC50 = 120 nM for both) |

| Trodusquemine (MSI-1436) | PLB4 (Alzheimer's and T2DM model) | 1 mg/kg | Intraperitoneal injection | Improved motor learning and glucose tolerance.[3] |

| CCF06240 | Insulin-resistant mouse model | Not Specified | Oral | Improved insulin resistance and reduced body weight, total cholesterol, and triglycerides.[3] |

| Viscosol | T2DM mouse model (HFD/STZ-induced) | Not Specified | Not Specified | Decreased fasting blood glucose, improved liver profile, and reduced oxidative stress. |

| JTT-551 | Diet-induced obesity mice | Not Specified | Chronic administration | Anti-obesity effects, improved leptin resistance and lipid disorders. |

Experimental Protocols

A generalized protocol for in vivo mouse studies with a PTP1B inhibitor is provided below. This protocol should be adapted and optimized for this compound, particularly concerning the vehicle, dosage, and administration route.

General Experimental Workflow for In Vivo PTP1B Inhibitor Studies

Caption: General workflow for in vivo PTP1B inhibitor studies in mice.

Detailed Methodologies

1. Animal Model and Acclimatization

-

Animal Strain: C57BL/6 mice are commonly used for studies on diet-induced obesity and type 2 diabetes.

-

Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.

2. Induction of Disease Model (e.g., Diet-Induced Obesity)

-

To induce obesity and insulin resistance, feed mice a high-fat diet (HFD; typically 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks).

-

Monitor body weight and food intake regularly.

3. Preparation and Administration of this compound

-

Vehicle Selection: Since this compound is a diammonium salt, it is likely water-soluble. A recommended starting vehicle is sterile saline or phosphate-buffered saline (PBS). However, solubility and stability should be confirmed.

-

Dosage Determination: A dose-finding study is crucial. Based on the in vitro potency (IC50 = 120 nM), a starting dose range for in vivo studies could be extrapolated. However, as a general reference, other small molecule PTP1B inhibitors have been used in the range of 1-10 mg/kg.

-

Preparation of Dosing Solution:

-

On the day of dosing, weigh the required amount of this compound.

-

Dissolve in the chosen vehicle to the desired final concentration.

-

Ensure complete dissolution. The solution can be gently warmed or sonicated if necessary, provided the compound is stable under these conditions.

-

Sterile filter the solution if administering via injection.

-

-

Administration:

-

Oral Gavage: As this compound is described as orally active, this is a preferred route. Administer the solution using a proper gavage needle.

-

Intraperitoneal (IP) Injection: This is an alternative route if oral bioavailability is a concern or for comparative studies.

-

4. Experimental Groups

-

Group 1: Control (e.g., HFD-fed mice receiving vehicle only).

-

Group 2: Treatment (e.g., HFD-fed mice receiving this compound).

-

Optional Group 3: Positive Control (e.g., HFD-fed mice receiving a known anti-diabetic drug).

-

Optional Group 4: Lean Control (mice on a standard chow diet receiving vehicle).

5. Monitoring and Endpoint Analysis

-

Regular Monitoring: Record body weight, food intake, and water consumption daily or several times a week.

-

Metabolic Assessments:

-

Glucose Tolerance Test (GTT): Typically performed after an overnight fast. A baseline blood glucose level is measured, followed by an intraperitoneal or oral glucose bolus. Blood glucose is then measured at several time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

Insulin Tolerance Test (ITT): Performed after a shorter fasting period (e.g., 4-6 hours). A baseline blood glucose level is measured, followed by an intraperitoneal injection of insulin. Blood glucose is measured at subsequent time points.

-

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tissues (e.g., liver, adipose tissue, skeletal muscle, hypothalamus) are collected for further analysis, such as:

-

Western Blotting: To assess the phosphorylation status of key proteins in the insulin and leptin signaling pathways (e.g., IR, IRS-1, Akt, JAK2, STAT3).

-

Histology: To examine tissue morphology (e.g., lipid accumulation in the liver).

-

Gene Expression Analysis (qPCR): To measure the expression of genes involved in metabolism and inflammation.

-

Conclusion

This compound is a promising candidate for in vivo studies targeting metabolic diseases. The provided protocols offer a framework for designing and conducting robust experiments in mouse models. It is imperative for researchers to perform preliminary studies to determine the optimal vehicle, dosage, and administration route for this specific compound to ensure reliable and reproducible results. Careful monitoring of metabolic parameters and detailed endpoint analyses will be crucial in elucidating the therapeutic potential of this compound.

References

- 1. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 2. An Isoform-Selective PTP1B Inhibitor Derived from Nitrogen-Atom Augmentation of Radicicol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological PTP1B inhibition rescues motor learning, neuroinflammation, and hyperglycaemia in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

PTP1B inhibitor screening assay using PTP1B-IN-3 diammonium

Application Note: PTP1B Inhibitor Screening Assay

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including those for insulin and leptin.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3] Overexpression or increased activity of PTP1B is linked to insulin resistance, type 2 diabetes mellitus (T2DM), and obesity.[4][5] Consequently, PTP1B has emerged as a significant therapeutic target for the development of new drugs for these metabolic diseases.[1][6]

This application note provides a detailed protocol for a colorimetric in vitro screening assay to identify and characterize inhibitors of PTP1B. The assay utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP). The protocol includes the use of PTP1B-IN-3 diammonium, a potent PTP1B inhibitor, as a reference compound. This guide is intended for researchers, scientists, and drug development professionals engaged in screening for novel PTP1B inhibitors.

PTP1B Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway. Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating it to phosphorylate downstream targets like IRS-1. This initiates a cascade involving PI3K and Akt, ultimately leading to the translocation of GLUT4 to the cell membrane for glucose uptake.[1] PTP1B acts as a brake on this pathway by dephosphorylating and thereby inactivating both the insulin receptor and IRS-1.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity.[5]

Caption: PTP1B's negative regulation of the insulin signaling pathway.

Principle of the Assay

The PTP1B inhibitor screening assay is a colorimetric method that measures the enzymatic activity of PTP1B. The enzyme catalyzes the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), a colorless compound, into p-nitrophenol (pNP) and inorganic phosphate. The product, pNP, is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.[6][7] The presence of a PTP1B inhibitor reduces the rate of pNPP hydrolysis, leading to a decrease in absorbance. The inhibitory activity is determined by comparing the enzyme's activity in the presence and absence of the test compound.

Materials and Reagents

-

Human Recombinant PTP1B (truncated, residues 1-321)

-

This compound (Test Inhibitor)

-

Sodium Orthovanadate (Na₃VO₄, Control Inhibitor)[8]

-

p-Nitrophenyl Phosphate (pNPP, Substrate)[6]

-

Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[6]

-

Stop Solution: 1 M NaOH[6]

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The experimental process involves preparing the reagents, setting up the assay plate with controls and test compounds, initiating the enzymatic reaction, stopping the reaction, and measuring the resulting absorbance to determine inhibitor potency.

Caption: General workflow for the PTP1B inhibitor screening assay.

Detailed Protocols

Reagent Preparation

-

Assay Buffer (50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT): Prepare fresh before use. Adjust pH to 6.0.

-

PTP1B Enzyme Solution: Dilute the recombinant PTP1B stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically by enzyme titration but is typically in the range of 20-75 nM.[8][9]

-

pNPP Substrate Solution (2 mM): Dissolve pNPP in assay buffer to a final concentration of 2 mM.[6] Prepare this solution fresh.

-

Inhibitor Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO.

-

Sodium Orthovanadate: Prepare a 10 mM stock solution in deionized water.

-

-

Serial Dilutions: Prepare serial dilutions of the inhibitor stock solutions in assay buffer containing a constant percentage of DMSO (e.g., 1-5%) to create a range of concentrations for IC₅₀ determination.

Assay Procedure (96-well plate format)

-

Plate Setup: Add reagents to each well of a 96-well plate as described below. Include controls for 100% enzyme activity (vehicle control, no inhibitor) and background (no enzyme).

-

Test Wells: 10 µL of serially diluted inhibitor (e.g., this compound) + 80 µL Assay Buffer.

-

Vehicle Control (100% Activity): 10 µL of vehicle (assay buffer with the same % of DMSO as the inhibitor wells) + 80 µL Assay Buffer.

-

Background Control (No Enzyme): 10 µL of vehicle + 90 µL Assay Buffer.

-

-